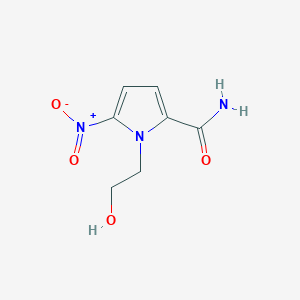

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, also referred to as Np-10, is a compound with the molecular formula C₇H₉N₃O₄ and a molecular weight of approximately 199.166 g/mol. It features a pyrrole ring with hydroxyl ethyl and nitro substitutions, which contribute to its distinctive chemical properties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating efficacy similar to well-known antibiotics. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to bacterial DNA, causing cell death .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Nitro-containing compounds are known for their ability to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This activity could be beneficial in treating conditions characterized by excessive inflammation.

The proposed mechanism of action for the biological activity of this compound involves:

- Nitro Group Reduction : The nitro group is reduced intracellularly to form reactive intermediates that interact with cellular macromolecules.

- DNA Binding : These intermediates can bind covalently to DNA, resulting in damage and subsequent cell death.

- Cytokine Modulation : The compound may inhibit the production of inflammatory mediators, thereby reducing inflammation .

Study on Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various nitro derivatives, including this compound. The results showed that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use as a therapeutic agent in infections resistant to conventional antibiotics.

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory properties, researchers found that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

特性

IUPAC Name |

1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c8-7(12)5-1-2-6(10(13)14)9(5)3-4-11/h1-2,11H,3-4H2,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQOPUYDLCMQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951228 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-09-3 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyoxyethylene(10)nonylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。